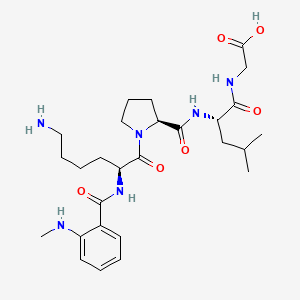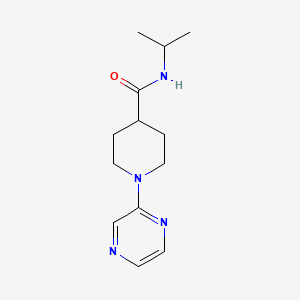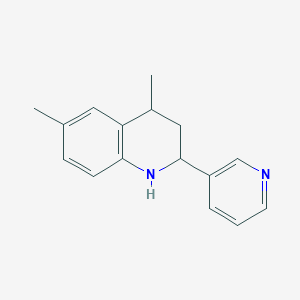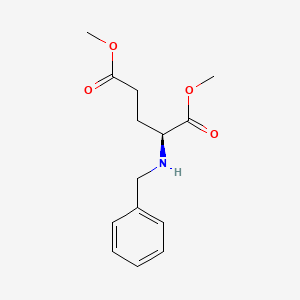
N-ME-Abz-lys-pro-leu-gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ME-Abz-lys-pro-leu-gly-OH, also known as Glycine, N2-[2-(methylamino)benzoyl]-L-lysyl-L-prolyl-L-leucyl-, is a synthetic peptide with the molecular formula C27H42N6O6 and a molecular weight of 546.66 g/mol . This compound is often used in biochemical research due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ME-Abz-lys-pro-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, lysine, and N-methyl-anthranilic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity .
化学反応の分析
Types of Reactions
N-ME-Abz-lys-pro-leu-gly-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the lysine residue, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with modified lysine residues.
科学的研究の応用
N-ME-Abz-lys-pro-leu-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.
Medicine: Utilized in drug discovery and development as a model peptide for testing new therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools
作用機序
The mechanism of action of N-ME-Abz-lys-pro-leu-gly-OH involves its interaction with specific enzymes or proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, resulting in a measurable fluorescence signal. This property makes it valuable in studying enzyme kinetics and protein interactions .
類似化合物との比較
Similar Compounds
N-ME-Abz-lys-pro-leu-gly-leu-Dap(Dnp)-Ala-Arg-NH2: Another synthetic peptide with a similar structure but different amino acid sequence.
H-Lys(Abz)-Pro-Pro-pNA: A peptide used in similar biochemical assays but with a different chromophore.
Uniqueness
N-ME-Abz-lys-pro-leu-gly-OH is unique due to its specific sequence and the presence of the N-methyl-anthranilic acid moiety, which imparts distinct fluorescence properties. This makes it particularly useful in FRET-based assays and other fluorescence-based applications .
特性
分子式 |
C27H42N6O6 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H42N6O6/c1-17(2)15-21(25(37)30-16-23(34)35)32-26(38)22-12-8-14-33(22)27(39)20(11-6-7-13-28)31-24(36)18-9-4-5-10-19(18)29-3/h4-5,9-10,17,20-22,29H,6-8,11-16,28H2,1-3H3,(H,30,37)(H,31,36)(H,32,38)(H,34,35)/t20-,21-,22-/m0/s1 |
InChIキー |
VZEILVJDQFMAHX-FKBYEOEOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C2=CC=CC=C2NC |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2=CC=CC=C2NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
